m-PEG7-aldehyde: A Technical Guide for Researchers and Drug Development Professionals
m-PEG7-aldehyde: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Heterobifunctional Linker for Bioconjugation
m-PEG7-aldehyde is a discrete polyethylene glycol (dPEG®) derivative that serves as a valuable heterobifunctional linker in the fields of bioconjugation, drug delivery, and nanotechnology. Its structure, featuring a methoxy-terminated polyethylene glycol chain of seven ethylene glycol units and a terminal aldehyde group, imparts unique properties that are highly advantageous for the modification of proteins, peptides, and other biomolecules. The methoxy cap ensures stability and minimizes non-specific binding, while the aldehyde functionality provides a reactive handle for specific and controlled covalent attachment.
Core Properties and Specifications
The defined length of the PEG chain in m-PEG7-aldehyde ensures batch-to-batch consistency, a critical attribute for the development of therapeutic and diagnostic agents.
| Property | Value | Source |
| Chemical Name | 2,5,8,11,14,17,20-heptaoxatricosan-23-al | [1] |
| Synonyms | m-PEG7-CHO, mPEG-Aldehyde | [1][2] |
| CAS Number | 1058691-77-2 | [1] |
| Molecular Formula | C16H32O8 | [1] |
| Molecular Weight | 352.42 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥95% | [2][3] |
| Storage Conditions | Store at -20°C or -5°C, keep in dry and avoid sunlight. | [2] |
Synthesis of m-PEG7-aldehyde
The most common and efficient method for the synthesis of m-PEG7-aldehyde is through the oxidation of its corresponding alcohol precursor, m-PEG7-alcohol (m-PEG7-OH).
Experimental Protocol: Oxidation of m-PEG7-alcohol to m-PEG7-aldehyde
This protocol details the oxidation of the terminal hydroxyl group of m-PEG7-alcohol to an aldehyde using Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent.[4][5]
Materials:
-
m-PEG7-alcohol (m-PEG7-OH)
-
Dess-Martin Periodinane (DMP) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Round bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a dry round bottom flask under an inert atmosphere, dissolve m-PEG7-alcohol in anhydrous dichloromethane (DCM).
-
Oxidation: While stirring at room temperature, add Dess-Martin Periodinane (1.5 equivalents) to the solution in portions.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether. This will cause the precipitation of the oxidized PEG product and the spent reagent.
-
Isolation: Filter the mixture and wash the solid precipitate extensively with diethyl ether to remove any residual reagents.
-
Drying: Dry the resulting white solid, which is the m-PEG7-aldehyde product, under a vacuum.
-
Characterization and Storage: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). It is recommended to use the m-PEG7-aldehyde immediately or store it under an inert gas at -20°C to prevent degradation.[4]
Applications in Bioconjugation
m-PEG7-aldehyde is a key reagent for the covalent attachment of polyethylene glycol (PEGylation) to biomolecules. PEGylation can enhance the therapeutic properties of proteins, peptides, and small molecule drugs by increasing their solubility, extending their circulation half-life, and reducing their immunogenicity.[6][7] The primary application of m-PEG7-aldehyde in this context is through reductive amination.
Reductive Amination: A Versatile Conjugation Strategy
Reductive amination is a widely used method for the site-specific modification of proteins, particularly at the N-terminus.[4] This two-step process involves the reaction of the aldehyde group of m-PEG7-aldehyde with a primary amine on the target biomolecule to form an intermediate Schiff base (an imine). This imine is subsequently reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[4]
Experimental Protocol: Conjugation of m-PEG7-aldehyde to Primary Amines via Reductive Amination
This protocol provides a general procedure for the conjugation of m-PEG7-aldehyde to a protein containing a primary amine.[4]
Materials:
-
m-PEG7-aldehyde
-
Protein with a primary amine (e.g., N-terminal amine)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein to be conjugated in the reaction buffer to a concentration of 1-10 mg/mL.
-
PEGylation Reaction: Add the m-PEG7-aldehyde to the protein solution. A 5 to 20-fold molar excess of the PEG-aldehyde to the protein is a common starting point.
-
Schiff Base Formation: Gently mix the solution and allow it to react for 30-60 minutes at room temperature. This allows for the formation of the Schiff base intermediate.
-
Reduction: Add sodium cyanoborohydride to a final concentration of 20-50 mM. Allow the reduction reaction to proceed for a specified time, which may vary depending on the specific protein and desired degree of PEGylation.
-
Quenching: Quench the reaction by adding the quenching solution.
-
Purification: Purify the resulting PEGylated protein using a suitable method, such as size-exclusion chromatography, to remove unreacted PEG-aldehyde and other reagents.
-
Characterization: The PEGylated protein can be characterized by methods such as SDS-PAGE to confirm an increase in molecular weight and MALDI-TOF mass spectrometry to determine the degree of PEGylation.
Role in Modulating Biological Interactions and Signaling
The covalent attachment of PEG chains, including m-PEG7-aldehyde, to therapeutic molecules can significantly influence their interaction with biological systems. While m-PEG7-aldehyde itself does not directly participate in a specific signaling pathway, its use in PEGylation can modulate the signaling outcomes of the conjugated molecule.
PEGylation can alter the pharmacokinetics and pharmacodynamics of a drug, affecting how it is recognized by cell surface receptors and its subsequent downstream signaling.[8] For instance, the hydrophilic PEG shell can shield the therapeutic protein from the immune system, reducing its immunogenicity and preventing the activation of immune signaling pathways.[6]
Furthermore, recent studies suggest that certain PEGs may exhibit proinflammatory activity, leading to the secretion of cytokines and chemokines.[9] This highlights the importance of understanding the potential interactions of PEGylated molecules with immune cells and their signaling pathways.
The delivery of proteins that regulate cellular functions is another area where PEGylation plays a crucial role. For example, PEGylated graphene oxide has been used as a nanovector to efficiently deliver proteins into cells, where they can modulate signaling pathways involved in processes like cell death and growth.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. biochempeg.com [biochempeg.com]
- 3. M-PEG,methoxy PEG - High purity mPEG Linkers | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyethylene Glycols Stimulate Ca2+ Signaling, Cytokine Production, and the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylated graphene oxide-mediated protein delivery for cell function regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
